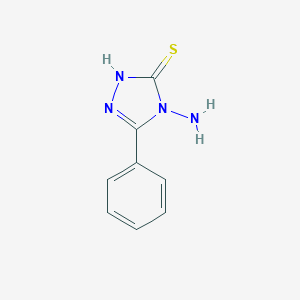

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNHZPGPLNUEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177234 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22706-11-2 | |

| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022706112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers

Foreword: Unveiling the Molecular Identity of a Privileged Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Among its many derivatives, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol stands out as a versatile synthetic intermediate and a pharmacologically significant entity in its own right. Accurate and unambiguous structural confirmation of this molecule is paramount for any research endeavor, from fundamental synthesis to the development of novel therapeutics.

This in-depth technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound, with a focused lens on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a mere recitation of data, this guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and causal understanding necessary for robust spectroscopic characterization. We will delve into the "why" behind experimental choices, the nuances of spectral interpretation, and the critical role of tautomerism in understanding the molecular behavior of this compound.

The Structural Landscape: Thiol-Thione Tautomerism

A foundational concept in the spectroscopic analysis of this compound is the phenomenon of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, characterized by a C-SH group, and the thione form, with a C=S (thiocarbonyl) and an N-H group within the triazole ring.[3][4] This equilibrium is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature. Spectroscopic techniques are exceptionally well-suited to probe this dynamic equilibrium, as each tautomer presents a unique spectral fingerprint.[5] In the solid state and neutral solutions, the thione form is generally considered to be the dominant tautomer for many 1,2,4-triazole-3-thiol derivatives.[3]

Caption: Thiol-Thione Tautomerism in the title compound.

Vibrational Fingerprinting: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[6] By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "vibrational fingerprint" of the compound. For this compound, the FTIR spectrum is instrumental in confirming the presence of key functional groups and providing evidence for the dominant tautomeric form.

Experimental Protocol: KBr Pellet Method

The solid-state FTIR spectrum is typically acquired using the potassium bromide (KBr) pellet method. This technique involves dispersing the sample within an IR-transparent KBr matrix, which becomes a transparent disc under pressure.[7]

Step-by-Step Methodology:

-

Preparation and Cleaning: Thoroughly clean an agate mortar and pestle, along with the die set for the pellet press, using a suitable solvent (e.g., acetone) followed by deionized water. Ensure all components are completely dry by placing them in a warm oven.[1]

-

Sample and Matrix Weighing: Weigh approximately 1-2 mg of the synthesized this compound and 200-250 mg of dry, spectroscopy-grade KBr powder. This achieves the optimal sample-to-matrix ratio of about 1:100.[1]

-

Grinding and Mixing: First, grind the sample to a fine powder in the agate mortar. Then, add the KBr powder and grind the two components together briefly to ensure a homogeneous mixture. Avoid prolonged grinding, as KBr is hygroscopic and can absorb atmospheric moisture, which will appear in the spectrum.[1][7]

-

Pellet Pressing: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of 8,000-10,000 psi (55-69 MPa) for a few minutes.[1]

-

Pellet Inspection and Analysis: Carefully remove the resulting pellet from the die. A high-quality pellet should be thin and transparent. Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Synergistic workflow for spectroscopic confirmation.

References

-

Benchchem. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Kintek Press. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

-

Bachay, I. A., et al. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer.... Ginekologia i Poloznictwo. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

PubMed. (2023, January 15). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]

-

AIP Publishing. (2012, March 7). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Retrieved from [Link]

-

University of Regensburg. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oxford Academic. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [Link]

-

University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]

-

JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, June 5). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). A Comprehensive review on 1, 2,4 Triazole. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]

- Asian Journal of Chemistry. (2011). Vibrational Spectroscopic Study of 1H-1,2,4-Triazole Hofmann-Td-Type Complexes. 23(3), 1201-1204.

-

Semantic Scholar. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Tautomeric Forms of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive examination of the tautomeric equilibria in 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. For researchers and professionals in drug development, a profound understanding of tautomerism is critical, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to molecular targets. This document delineates the structural possibilities, explores the underlying principles governing tautomeric preference, and provides robust experimental and computational protocols for their characterization.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a pivotal concept in the study of heterocyclic chemistry. In the context of drug design, the ability of a molecule to exist in multiple tautomeric forms can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This compound is a scaffold that presents two primary forms of prototropic tautomerism: the well-recognized thione-thiol tautomerism and the potential for amino-imino tautomerism. The prevalence of one tautomer over another is a subtle interplay of factors including the molecule's electronic and steric environment, the physical state (solid, liquid, or gas), solvent polarity, and pH.

A definitive characterization of the dominant tautomeric form is, therefore, not merely an academic exercise but a prerequisite for rational drug design and the interpretation of structure-activity relationships (SAR).

The Tautomeric Landscape of this compound

The title compound can theoretically exist in several tautomeric forms. The two most significant equilibria are the thione-thiol and the amino-imino tautomerism.

Thione-Thiol Tautomerism

This is the most prominent tautomeric equilibrium for this class of compounds, involving the migration of a proton between the sulfur and a nitrogen atom of the triazole ring. This results in two main forms: the thione form (a lactam analog) and the thiol form (an aromatic tautomer).

-

Thione Form: 4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Thiol Form: this compound

Computational studies on related 1,2,4-triazole-3-thiones consistently indicate that the thione form is the most stable tautomer in the gas phase [1][2]. This stability is often attributed to the greater strength of the C=O and N-H bonds in the thione form compared to the C=N and S-H bonds in the thiol form. Experimental evidence from X-ray crystallography of similar compounds, such as 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, confirms that the thione form is dominant in the solid state [3][4]. In solution, the equilibrium can be influenced by the solvent, though the thione form often predominates in neutral solutions[5].

dot graph Tautomerism { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

Thione [label="Thione Form\n(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)"]; Thiol [label="Thiol Form\n(this compound)"];

Thione -> Thiol [label="Proton Transfer", dir=both]; } figcaption: Thione-Thiol Tautomeric Equilibrium.

Amino-Imino Tautomerism

A second potential tautomerism involves the exocyclic amino group, which can exist in equilibrium with an imino form. This involves the migration of a proton from the amino group to a ring nitrogen atom.

-

Amino Form: As named, with a primary amino (-NH₂) group at the 4-position.

-

Imino Form: A tautomer with an imino (=NH) group at the 4-position and an additional proton on a ring nitrogen.

While theoretically possible, the amino form of 4-amino-1,2,4-triazoles is generally considered to be significantly more stable than the imino tautomers[6][7]. The aromaticity of the triazole ring is better preserved in the amino form.

dot graph AminoImino { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

Amino [label="Amino Form\n(-NH2)"]; Imino [label="Imino Form\n(=NH)"];

Amino -> Imino [label="Proton Transfer", dir=both]; } figcaption: Amino-Imino Tautomeric Equilibrium.

Based on available literature for analogous systems, it is highly probable that this compound exists predominantly in the thione form in both the solid state and in most common solvents.

Experimental Characterization of Tautomeric Forms

A multi-technique approach is essential for the unambiguous determination of the dominant tautomeric form.

Synthesis of this compound

The synthesis of the target compound is a prerequisite for its characterization. A common and reliable method involves the cyclization of a dithiocarbazinate salt with hydrazine hydrate[8][9][10].

Protocol for Synthesis:

-

Step 1: Synthesis of Benzoic Acid Hydrazide: React methyl benzoate with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

Step 2: Formation of Potassium Dithiocarbazinate Salt: Treat the resulting benzoic acid hydrazide with carbon disulfide in an ethanolic solution of potassium hydroxide. The potassium salt will precipitate out.

-

Step 3: Cyclization to form the Triazole Ring: Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate. The reaction mixture will change color, and hydrogen sulfide gas will be evolved.

-

Step 4: Precipitation and Purification: Upon completion of the reaction, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product is then filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the purified this compound[8][10].

dot graph SynthesisWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

Start [label="Methyl Benzoate + Hydrazine Hydrate"]; Step1 [label="Reflux in Ethanol"]; Product1 [label="Benzoic Acid Hydrazide"]; Step2 [label="CS2, KOH in Ethanol"]; Product2 [label="Potassium Dithiocarbazinate Salt"]; Step3 [label="Hydrazine Hydrate, Reflux"]; Product3 [label="Reaction Mixture"]; Step4 [label="Cool, Acidify (HCl)"]; FinalProduct [label="this compound"];

Start -> Step1 -> Product1 -> Step2 -> Product2 -> Step3 -> Product3 -> Step4 -> FinalProduct; } figcaption: Synthetic Workflow for the Target Compound.

Spectroscopic Analysis

3.2.1. Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying key functional groups that differentiate the thione and thiol forms[5].

| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Notes |

| S-H (thiol) | Thiol | 2550–2650 | Weak, sharp band. Its absence is strong evidence against the thiol form. |

| C=S (thione) | Thione | 1250–1340 | Strong band, characteristic of the thione group. |

| N-H (amino) | Both | 3100–3460 | Broad bands corresponding to symmetric and asymmetric stretching. |

| C=N (triazole ring) | Both | 1560–1650 | Stretching vibration of the triazole ring. |

Protocol for FT-IR Analysis:

-

Prepare a KBr pellet of the dried, purified compound.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for the presence or absence of the characteristic S-H and C=S stretching bands. The presence of a strong band around 1300 cm⁻¹ and the absence of a band in the 2550-2650 cm⁻¹ region would strongly suggest the thione form is dominant.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide invaluable information about the molecular structure.

| Nucleus | Tautomeric Form | Characteristic Chemical Shift (δ, ppm) | Notes |

| ¹H (S-H) | Thiol | ~1.1–4.0 | Can be broad and may exchange with solvent protons. |

| ¹H (N-H, ring) | Thione | ~13.0–14.0 | Deshielded proton, often broad. Its presence is a strong indicator of the thione form. |

| ¹H (N-H, amino) | Both | ~5.8 | Chemical shift can vary depending on solvent and concentration. |

| ¹³C (C=S) | Thione | ~169.0 | Deshielded carbon, characteristic of a thione group. |

Protocol for NMR Analysis:

-

Dissolve the compound in a suitable deuterated solvent, such as DMSO-d₆, which is effective for this class of compounds[10].

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, look for a low-field signal (13-14 ppm) indicative of the N-H proton of the thione form. The absence of a signal in the typical S-H region is also informative.

-

In the ¹³C NMR spectrum, the presence of a signal around 169 ppm is a key indicator of the C=S carbon of the thione tautomer[5].

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique can be used to study the tautomeric equilibrium in solution and to quantify the relative amounts of each tautomer[11].

Protocol for HPLC-MS Analysis:

-

Develop a suitable reversed-phase HPLC method.

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Inject the sample and monitor the elution profile. Tautomers may separate into distinct peaks.

-

Use an electrospray ionization (ESI) mass spectrometer to confirm that the separated peaks have the same mass-to-charge ratio (m/z), confirming they are isomers.

-

The peak area ratio can provide a quantitative measure of the tautomer distribution under the specific chromatographic conditions[11].

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are highly effective in predicting the relative stabilities of tautomers.

Methodology for DFT Calculations:

-

Structure Optimization: Build the 3D structures of all possible tautomers (thione and thiol).

-

Level of Theory: Perform geometry optimization and frequency calculations using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, which has been shown to be reliable for these systems[1].

-

Solvation Effects: To model the solution phase, incorporate a solvent model like the Polarizable Continuum Model (PCM).

-

Energy Comparison: Compare the calculated Gibbs free energies of the optimized structures. The tautomer with the lowest energy is predicted to be the most stable.

Computational studies have consistently shown that for 1,2,4-triazole-3-thiones, the thione tautomer is energetically favored over the thiol form[1][2][12].

Conclusion

For researchers in drug discovery, it is imperative to consider this tautomeric preference. The thione form presents a different set of hydrogen bond donors and acceptors compared to the thiol form, which will dictate its interactions with biological macromolecules. Any SAR studies or molecular modeling efforts must utilize the correct, most stable tautomeric structure to yield meaningful and predictive results.

References

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(6), 1035-1044. [Link]

-

Abood, N. A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(10), 735-742. [Link]

-

Wujec, M., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(8), 833-839. [Link]

-

Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Istanbul University Press. [Link]

-

Imran, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. ResearchGate. [Link]

-

Bachay, I. A., & Naser, N. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][8][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(1), 125-136. [Link]

-

Yüksek, H., et al. (2015). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H). ResearchGate. [Link]

-

Galstyan, A., et al. (2020). The thione-thiol tautomerism in 1,2,4-triazoles. ResearchGate. [Link]

-

Zhao, P. S., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1169. [Link]

-

S. S. S. Raj, S. S. S., et al. (2005). Crystal Structure of 4-Amino-3-(4′-chlorophenyl)-4-H-[1][8][11]-triazolo-5-thiol. Crystal Research and Technology, 40(12), 1167-1170. [Link]

-

Zhao, P. S., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. ResearchGate. [Link]

-

Abood, N. A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method. Semantic Scholar. [https://www.semanticscholar.org/paper/The-study-of-thione-thiol-tautomerism-of-4-amino-5-(-Abood-Komarova/2884c75e6f3b7b2e3e5e4d2a1c0d4a8e8e8e8e8e]([Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Li, Z., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 12(6), 1264-1272. [Link]

-

Al-Salami, B. K., et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(19), 6289. [Link]

-

Palmer, M. H., & Lely, F. (1997). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. ResearchGate. [Link]

-

Kumar, V., Kumar, A., & Mishra, L. (2024). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 41(4). [Link]

-

Aslam, M., et al. (2020). Tautomeric forms of 1,2,4-triazole. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Amino-1,2,4-triazole. PubChem. [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Amerigo Scientific. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Frolov, K., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

Sources

- 1. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 11. jocpr.com [jocpr.com]

- 12. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

An In-Depth Technical Guide to the Crystal Structure Determination of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive, in-depth protocol for the determination of the crystal structure of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the entire workflow, from the initial synthesis and characterization to the intricate process of single-crystal X-ray diffraction and the complementary use of computational chemistry for structural validation. By detailing not only the "how" but also the "why" behind each step, this guide serves as a robust resource for researchers engaged in the structural elucidation of novel compounds. The methodologies described herein are designed to ensure scientific integrity and produce a self-validating, publication-quality crystal structure.

Introduction: The Significance of Structural Elucidation

The therapeutic potential of heterocyclic compounds is vast, with 1,2,4-triazole derivatives being a cornerstone in the development of antimicrobial and antifungal agents.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, the precise determination of the crystal structure of this compound is a critical step in understanding its structure-activity relationship and in guiding the rational design of more potent analogues.

This guide will navigate the reader through a rigorous, field-proven methodology for achieving this, emphasizing the synergy between experimental and theoretical techniques.

Synthesis and Spectroscopic Verification

Prior to any crystallographic analysis, the synthesis of high-purity this compound is paramount. The following protocol is a well-established synthetic route.[1][3][4]

Synthetic Protocol

The synthesis is a multi-step process commencing from benzoic acid hydrazide.

Step 1: Synthesis of Potassium Dithiocarbazinate Salt

-

Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

-

To this alkaline solution, add carbon disulfide dropwise with constant stirring.

-

The resulting potassium dithiocarbazinate salt will precipitate out of the solution.

-

Filter the precipitate, wash with anhydrous ether, and dry.

Step 2: Cyclization to form this compound

-

Reflux the potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for several hours.

-

During the reflux, the color of the reaction mixture will change, and the evolution of hydrogen sulfide gas will be observed.

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., concentrated HCl) to precipitate the crude product.

-

Filter the white precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.[4]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H stretching of the amino group, the S-H stretching of the thiol group, and the C=N stretching of the triazole ring.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (C₈H₈N₄S, MW: 192.24 g/mol ).[6][7]

Single-Crystal Growth: The Gateway to Diffraction

The growth of high-quality single crystals is often the most challenging and critical step in crystal structure determination. The goal is to obtain crystals that are of a suitable size (typically 0.1-0.4 mm in at least two dimensions) and have a well-ordered internal lattice.[8]

Crystal Growth Methodology: Slow Evaporation

A commonly successful method for growing single crystals of organic compounds is slow evaporation.

-

Prepare a saturated or near-saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[9]

The Workflow of Single-Crystal X-ray Diffraction

The process can be broken down into several key stages, as illustrated in the diagram below.

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations and protect it from radiation damage.[8][10]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected on a detector.[9][11]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal. This step also involves applying corrections for various experimental factors.[9]

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Table 1: Key Software in Crystallographic Analysis

| Software | Primary Function | Reference |

| SHELX Suite (SHELXS, SHELXL) | Structure solution (direct methods) and refinement.[12][13][14] | Sheldrick, G. M. (2015). Acta Crystallographica Section C, C71, 3-8. |

| PLATON | A versatile tool for a wide range of crystallographic calculations, including symmetry analysis and structure validation.[5][15][16][17] | Spek, A. L. (2009). Acta Crystallographica Section D, D65, 148-155. |

| Olex2 | A user-friendly graphical interface that integrates various crystallographic programs, including the SHELX suite.[18] | Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography, 42(2), 339-341. |

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules like this compound, "direct methods" are typically employed.[19][20] The SHELXS program is a standard tool for this purpose.[21]

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[22][23] This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. The SHELXL program is widely used for this task.[13][14]

-

Structure Validation: The final refined structure is rigorously validated to ensure its quality and chemical reasonableness. The PLATON program's checkCIF routine is an essential tool for this, identifying potential issues with the structure.

Computational Corroboration: A DFT-Based Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to corroborate and gain deeper insight into the experimentally determined crystal structure.

The Role of DFT in Structural Analysis

Caption: The role of DFT in validating experimental structures.

Computational Protocol

-

Geometry Optimization: The atomic coordinates from the refined crystal structure are used as the starting point for a geometry optimization calculation using a DFT method (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)) in a computational chemistry package like Gaussian.[24][25][26][27]

-

Spectroscopic Prediction: Following the geometry optimization, the NMR chemical shifts (using the GIAO method) and vibrational frequencies (FTIR) can be calculated.[28][29][30][31][32]

-

Comparison and Validation: The computationally optimized geometry (bond lengths, angles, and torsion angles) is compared with the experimental X-ray data. Similarly, the calculated NMR and FTIR spectra are compared with the experimental spectra. A good correlation between the theoretical and experimental data provides strong validation for the determined crystal structure.

Data Presentation and Visualization

The final step is the clear and concise presentation of the determined crystal structure and its associated data.

Crystallographic Data

The key crystallographic data should be summarized in a table.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₈H₈N₄S |

| Formula weight | 192.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 10.2... |

| c (Å) | 9.8... |

| α (°) | 90 |

| β (°) | 105.3... |

| γ (°) | 90 |

| Volume (ų) | 850... |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.50... |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.15 |

Molecular Structure Visualization

The three-dimensional structure of the molecule, including the atomic numbering scheme and thermal ellipsoids, should be visualized using software like Mercury.[2][7][33][34][35] This visual representation is crucial for understanding the molecular conformation and any intermolecular interactions.

Conclusion

The determination of the crystal structure of this compound is a multi-faceted process that requires a systematic and rigorous approach. By integrating meticulous synthesis and purification, careful single-crystal growth, precise X-ray diffraction analysis, and corroborative computational modeling, a high-quality, self-validating crystal structure can be obtained. This structural information is invaluable for the scientific community, providing a solid foundation for future drug design and development efforts targeting this important class of heterocyclic compounds.

References

-

Synthesis, characterization and antimicrobial activity of some novel this compound derivatives - KTU AVES. (URL: [Link])

-

Crystal Structure Visualization and Analysis Software - CCDC. (URL: [Link])

-

Synthesis, characterization and antimicrobial activity of some novel this compound derivatives - ResearchGate. (URL: [Link])

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (URL: [Link])

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar. (URL: [Link])

-

Mercury (crystallography) - Wikipedia. (URL: [Link])

-

PLATON for Windows - School of Chemistry. (URL: [Link])

-

The Shelx Suite: Applications to Macromolecular Crystallography. (URL: [Link])

-

Free Crystal Structure Visualization Software - CCDC. (URL: [Link])

-

THE PLATON HOMEPAGE. (URL: [Link])

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. (URL: [Link])

-

PLATON, A set of Tools for the Interpretation of Structural Results. (URL: [Link])

-

Small molecules: the PLATON toolbox - International Union of Crystallography. (URL: [Link])

-

Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. (URL: [Link])

-

PLATON for MS-Windows. (URL: [Link])

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (URL: [Link])

-

User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (URL: [Link])

-

How to: Unlock crystal structure secrets with Mercury - YouTube. (URL: [Link])

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (URL: [Link])

-

6 6 Solution and Refinement of Crystal Structures - Oxford Academic. (URL: [Link])

-

Single Crystal Structure Refinement (SREF) - SERC (Carleton). (URL: [Link])

-

(PDF) SHELXL: A Comprehensive Review - ResearchGate. (URL: [Link])

-

Single-crystal X-ray Diffraction - SERC (Carleton). (URL: [Link])

-

A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version Gregory S. Girolami Department of Chemistry Univer - University of Illinois. (URL: [Link])

-

Crystal structure refinement with SHELXL - PMC - NIH. (URL: [Link])

-

Gaussian (software) - Wikipedia. (URL: [Link])

-

Structure refinement - MIT OpenCourseWare. (URL: [Link])

-

Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (URL: [Link])

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. (URL: [Link])

-

Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. (URL: [Link])

-

Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (URL: [Link])

- Protein XRD Protocols - X-ray Diffraction D

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (URL: [Link])

-

X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (URL: [Link])

-

Density Functional (DFT) Methods - Gaussian.com. (URL: [Link])

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. (URL: [Link])

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - ACS Publications. (URL: [Link])

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (URL: [Link])

-

Improved Infrared Spectra Prediction by DFT from a New Experimental Database. (URL: [Link])

Sources

- 1. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 4. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 5. PLATON [chem.gla.ac.uk]

- 6. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. homepage.univie.ac.at [homepage.univie.ac.at]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 16. iucr.org [iucr.org]

- 17. cristal.org [cristal.org]

- 18. imserc.northwestern.edu [imserc.northwestern.edu]

- 19. fiveable.me [fiveable.me]

- 20. academic.oup.com [academic.oup.com]

- 21. scs.illinois.edu [scs.illinois.edu]

- 22. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 23. ocw.mit.edu [ocw.mit.edu]

- 24. ritme.com [ritme.com]

- 25. medium.com [medium.com]

- 26. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 27. gaussian.com [gaussian.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 34. researchgate.net [researchgate.net]

- 35. youtube.com [youtube.com]

Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations for 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The derivative, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, with its reactive amino and thiol groups, presents a molecule of significant interest for further functionalization and drug design. Understanding its fundamental electronic and structural properties is paramount to unlocking its full potential. This in-depth technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this triazole derivative. We will navigate the theoretical underpinnings, present a field-proven computational workflow, and critically correlate the calculated data with experimental spectroscopic findings to establish a self-validating analytical system.

Introduction: The 'Privileged' Scaffold and the Need for a Deeper Look

The 1,2,4-triazole nucleus is often described as a "privileged scaffold" in medicinal chemistry, a testament to its versatile biological activities which span antifungal, antimicrobial, anticancer, and anticonvulsant properties. The title compound, this compound, embodies this potential. Its synthesis is well-documented, typically involving the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.[1][2] The presence of a primary amino group and a thiol moiety offers rich chemistry for the creation of diverse derivatives, such as Schiff bases.[1]

However, to move beyond serendipitous discovery towards rational drug design, a granular understanding of the molecule's structure, stability, and reactivity is essential. This is where quantum chemical calculations become an indispensable tool. By modeling the molecule at the subatomic level, we can predict and explain its behavior, guiding synthetic efforts and providing insights into potential biological interactions. This guide will focus on a systematic computational approach to characterize this compound, with a particular emphasis on the critical thiol-thione tautomerism inherent to this class of compounds.

The Computational Gauntlet: A Validated Workflow

Our approach is grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3] The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. For triazole derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide a reliable balance of accuracy and computational cost.[4]

The following workflow represents a comprehensive strategy for the quantum chemical characterization of this compound.

Caption: A comprehensive workflow for the quantum chemical analysis.

Step-by-Step Computational Protocol

This protocol outlines the key steps for performing the calculations using a quantum chemistry software package like Gaussian.

Protocol 1: DFT Calculations

-

Input Structure Preparation:

-

Construct the 3D structures of both the thiol and thione tautomers of this compound using a molecular builder.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

Create an input file for each tautomer.

-

Specify the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

-

B3LYP: The chosen DFT functional.

-

6-311++G(d,p): The basis set.

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Calculates vibrational frequencies to confirm a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

-

Define the molecule's charge (0) and spin multiplicity (1 for a singlet state).

-

Provide the atomic coordinates from the pre-optimized structure.

-

Run the calculation.

-

-

Analysis of Output:

-

Verify that the optimization has converged and that there are no imaginary frequencies, confirming a stable structure.

-

Extract the optimized geometric parameters (bond lengths, bond angles, and dihedral angles).

-

Extract the calculated vibrational frequencies and their corresponding IR intensities.

-

-

NBO, HOMO-LUMO, and MEP Calculations:

-

Using the optimized geometry, perform single-point energy calculations with additional keywords to request specific analyses:

-

For NBO analysis: Pop=NBO.

-

For HOMO-LUMO and MEP: These are typically part of the standard output, but can be explicitly requested for visualization.

-

-

Protocol 2: TD-DFT Calculation for UV-Vis Spectrum

-

Input Preparation:

-

Use the optimized geometry of the most stable tautomer from the DFT calculations.

-

-

TD-DFT Calculation:

-

Create an input file with the following keywords: #p TD(NStates=30, Singlet) B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Ethanol).

-

TD(NStates=30, Singlet): Requests a Time-Dependent DFT calculation for the first 30 singlet excited states.

-

SCRF=(PCM, Solvent=Ethanol): Applies the Polarizable Continuum Model to simulate the effect of a solvent (ethanol is a common choice for UV-Vis measurements).

-

-

Run the calculation.

-

-

Analysis of Output:

-

Extract the calculated excitation energies, oscillator strengths, and corresponding wavelengths.

-

Use these data to generate a simulated UV-Vis spectrum.

-

Interpreting the Computational Crystal Ball: Key Molecular Descriptors

The output of these calculations provides a wealth of information. Here, we focus on the most salient parameters for understanding the properties of this compound.

Thiol-Thione Tautomerism: A Matter of Stability

A crucial aspect of 3-thiol-1,2,4-triazoles is their existence in two tautomeric forms: the thiol and the thione.[5] Computational chemistry allows us to determine the relative stability of these tautomers by comparing their total energies obtained from the geometry optimization. The tautomer with the lower total energy is the more stable and, therefore, the predominant form. For many 1,2,4-triazole-3-thiones, the thione form is found to be more stable in the gas phase.[6]

Geometric Parameters: A Blueprint of the Molecule

The optimized geometry provides the most stable three-dimensional arrangement of the atoms, offering insights into bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography of similar compounds to validate the computational method. For instance, the crystal structure of the closely related 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione reveals a planar triazole ring.[7] Our calculations should reproduce this planarity.

Table 1: Comparison of Key Calculated and Experimental Geometric Parameters

| Parameter | Calculated (Thione) (Å) | Calculated (Thiol) (Å) | Experimental (Related Compound) (Å)[7] |

| C=S (Thione) / C-S (Thiol) | Value to be calculated | Value to be calculated | 1.675(3) |

| C-N (in ring) | Value to be calculated | Value to be calculated | ~1.3-1.4 |

| N-N (in ring) | Value to be calculated | Value to be calculated | ~1.4 |

| Dihedral Angle (Triazole-Phenyl) | Value to be calculated | Value to be calculated | 13.7(2)° |

(Note: The "Calculated" columns will be populated with the results from the DFT calculations.)

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule and can be directly correlated with the peaks in an experimental FT-IR spectrum. This comparison is a powerful tool for validating the accuracy of the computational model. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical method.

Table 2: Assignment of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (cm⁻¹)[8] | Calculated (Scaled) (cm⁻¹) |

| N-H stretch (NH₂) | 3250, 3213 | Value to be calculated |

| S-H stretch (Thiol) | 2736 | Value to be calculated |

| C=N stretch (Triazole ring) | 1645 | Value to be calculated |

| C-S stretch | 673 | Value to be calculated |

(Note: The "Calculated" column will be populated with the results from the frequency calculations after applying an appropriate scaling factor.)

Frontier Molecular Orbitals (HOMO-LUMO): The Nexus of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule that is more easily excited.

Caption: A schematic of the HOMO and LUMO energy levels.

The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with biological targets.

Molecular Electrostatic Potential (MEP): A Map of Charge

The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It provides a clear indication of the charge distribution and is a powerful tool for predicting sites of intermolecular interactions.

-

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They often correspond to lone pairs on heteroatoms like nitrogen and sulfur.

-

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are typically found around hydrogen atoms bonded to electronegative atoms.

-

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MEP map can help to rationalize and predict hydrogen bonding and other non-covalent interactions that are crucial for a drug's binding to its receptor.

Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the quantification of intramolecular charge transfer (ICT) interactions, which contribute to the molecule's stability. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, we can understand the delocalization of electron density within the molecule. This is particularly useful for analyzing the electronic effects of the phenyl and amino substituents on the triazole-thiol core.

Bridging Theory and Reality: Correlating with Experimental Data

The ultimate validation of any computational model lies in its ability to accurately reproduce and explain experimental observations.

-

FT-IR Spectroscopy: As detailed in Table 2, the calculated vibrational frequencies should show a strong correlation with the experimental FT-IR spectrum. The FT-IR spectrum for this compound shows characteristic peaks for the NH₂ group (around 3250 and 3213 cm⁻¹), the S-H group (around 2736 cm⁻¹), the C=N of the triazole ring (around 1645 cm⁻¹), and the C-S bond (around 673 cm⁻¹).[8]

-

NMR Spectroscopy: While direct calculation of NMR spectra is possible, a qualitative comparison can be made. The experimental ¹H NMR spectrum in DMSO-d₆ shows a singlet for the two protons of the NH₂ group at 5.83 ppm and a singlet for the S-H proton at 13.97 ppm.[8] The aromatic protons appear as a multiplet between 7.51 and 8.05 ppm.[8] The calculated electron densities around these protons from the MEP and NBO analyses can help to rationalize these chemical shifts.

-

UV-Vis Spectroscopy: The simulated UV-Vis spectrum from the TD-DFT calculation can be compared to the experimental spectrum. For example, Schiff base derivatives of the title compound exhibit absorption maxima between 227 nm and 374 nm. Our TD-DFT calculations should predict the electronic transitions that give rise to these absorption bands.

Conclusion: From In Silico Insights to In Vivo Potential

This technical guide has outlined a robust and validated workflow for the quantum chemical investigation of this compound. By systematically applying DFT and TD-DFT methods, researchers can gain a profound understanding of the molecule's structural, electronic, and spectroscopic properties. The strong correlation between the calculated parameters and experimental data provides a high degree of confidence in the theoretical model.

The insights gleaned from these calculations—the predominant tautomeric form, the precise molecular geometry, the sites of electrophilic and nucleophilic reactivity, and the nature of electronic transitions—are not merely academic exercises. They are actionable intelligence that can guide the synthesis of more potent and selective derivatives, predict potential metabolic liabilities, and inform the design of future drug candidates based on this privileged triazole scaffold. In the modern era of drug discovery, the integration of high-level computational chemistry is no longer a luxury but a necessity for accelerating the journey from molecule to medicine.

References

- Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.

-

Sert, Y., et al. (2018). Vibrational, Geometrical and HOMO/LUMO/MEP Analyses by Using DFT/B3LYP and DFT/M06-2X Methods: 3-Amino-1,2,4-triazole. ResearchGate. [Link]

-

Karcı, F., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. Istanbul University Press. [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Prachand, S. (2016). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[8] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Karcı, F., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel this compound derivatives. ResearchGate. [Link]

-

Uğurlu, G., & Aytemiz, F. (2019). THEORETICAL STUDIES OF 1,2,4-TRIAZOLES. ISRES. [Link]

- Suresh, C. H., & Gadre, S. R. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Chemical Science.

-

Santos, M. A. B. dos, et al. (2018). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. ResearchGate. [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]

-

YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]

-

Xu, P., et al. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Al-Masoudi, N. A., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)... ACS Omega. [Link]

-

YouTube. (2020). frontier molecular orbital analysis. [Link]

-

ResearchGate. (2020). (a) Molecular electrostatic potential map calculated at... [Link]

-

ResearchGate. (2019). The experimental and calculated vibrational wavenumbers and their assignments for compound 3b and 3d. [Link]

-

ResearchGate. (2018). The observed and calculated vibrational frequencies of the title... [Link]

-

ResearchGate. (2018). Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). [Link]

-

ResearchGate. (2011). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

-

International Scientific Organization. (2020). Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its syn. [Link]

-

Journal of Chemical Education. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. [Link]

- Journal of the Iranian Chemical Society. (2021). Crystal structure, MEP/DFT/XRD, thione ⇌ thiol tautomerization, TGA, in silico TcAChE inhibition of (E)-methyl 2-(1-phenylethylidene)

- Journal of Molecular Structure. (2021). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

-

ACS Omega. (2022). Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. [Link]

- Journal of Kufa for Chemical Sciences. (2025).

-

ResearchGate. (2022). The patterns of frontier molecular orbital of the molecules under study. [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

-

MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

Frontiers in Chemistry. (2023). Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study. [Link]

-

PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

ResearchGate. (2008). 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. [Link]

-

ResearchGate. (2021). a) Charges obtained from natural bond orbital (NBO) analysis for 15 f,... [Link]

-

ResearchGate. (2020). Tautomerism and Density Functional Theory. [Link]

-

International Research Journal of Education and Technology. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. [Link]

-

ResearchGate. (2000). Vibrational spectroscopy of triazoles and tetrazole. [Link]

-

ResearchGate. (2019). Ground state optimized geometry (in the gas phase) of HL and its... [Link]

-

ResearchGate. (2022). Molecular electrostatic potential map of 1,2,3‐triazole and isatin... [Link]

-

ResearchGate. (2020). Correlation graphics of calculated and experimental frequencies of the title compound. [Link]

-

ResearchGate. (2024). Pictorial representation of frontier molecular orbitals of compound 3d. [Link]

-

ResearchGate. (2022). (PDF) Synthesis, structural characterization, density functional theory (B3LYP) calculations, thermal behaviour, docking and antimicrobial activity of 4-amino-5-(heptadec-8-en-1-yl)-4 H -1,2,4-triazole-3-thiol and its metal chelates. [Link]

-

ResearchGate. (2023). DFT and TD-DFT study of the enol and thiol tautomers of 3-thioxopropanal in the ground and first singlet excited states. [Link]

-

ResearchGate. (2023). Electrostatic potential maps of (a) 1,4-triazole (rows 1−3), (b)... [Link]

-

YouTube. (2024). How to perform TD DFT calculation in Gaussian. [Link]

-

Springer Link. (2019). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and... [Link]

-

Springer Link. (2024). A study of UV–vis spectroscopic and DFT calculation of the UV absorber in different solvent. [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. ResearchGate. [Link]

-

ResearchGate. (2025). Frontier molecular orbitals energy of benzimidazol-1,2,4-triazolo compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Istanbul University Press [iupress.istanbul.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

A Technical Guide to the Thermal Degradation of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A Methodical Approach for Drug Development Professionals

This guide provides a comprehensive framework for investigating the thermal stability and degradation pathways of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. As a molecule of significant interest in medicinal chemistry, understanding its behavior under thermal stress is paramount for ensuring drug product safety, efficacy, and shelf-life.[1][2] This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

The Significance of Thermal Stability in Pharmaceutical Development

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting antimicrobial, antitubercular, and anticancer properties.[3][4] this compound, a sulfur-containing derivative, is a promising candidate for drug development due to its demonstrated biological activities.[2][5][6][7] However, the introduction of heteroatoms and functional groups that confer therapeutic activity can also introduce thermal instabilities.

Thermal degradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in the physical properties of the active pharmaceutical ingredient (API). Therefore, a thorough understanding of a compound's thermal behavior is not merely a regulatory requirement but a fundamental aspect of robust formulation development and risk management.[1] The melting point of this compound has been reported in a range of 195°C to 215°C, often with accompanying decomposition, which underscores its thermal lability at elevated temperatures.[2]

A Multi-faceted Approach to Characterizing Thermal Degradation

A comprehensive thermal degradation study relies on a suite of analytical techniques that, when used in concert, provide a holistic view of the material's behavior as a function of temperature. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][8][9] For a deeper mechanistic understanding, coupling TGA with spectroscopic methods such as Fourier Transform Infrared Spectroscopy (FTIR) is invaluable for identifying evolved gases during decomposition.[10][11][12]

The Foundational Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate.[1][9] This technique is instrumental in determining the temperatures at which degradation occurs and the extent of mass loss. Differential Scanning Calorimetry (DSC), conversely, measures the heat flow into or out of a sample as a function of temperature.[8][9] DSC can identify phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.

The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical compound:

Caption: Workflow for Thermal Degradation Studies.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a step-by-step methodology for conducting a TGA experiment on this compound.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a clean, tared TGA pan (platinum or alumina pans are recommended).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[13]

-

Heating Rate: A heating rate of 10 °C/min is a common starting point for initial screening.[13]

-

Temperature Range: Heat the sample from ambient temperature to a temperature at which complete decomposition is observed (e.g., 600 °C).

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the peak decomposition temperatures from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for conducting a DSC experiment to complement the TGA data.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Heating Rate: Use the same heating rate as the TGA experiment (e.g., 10 °C/min) to facilitate direct comparison of results.

-

Temperature Range: Scan from ambient temperature to a temperature beyond the final decomposition event observed in the TGA.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Characterize the thermal nature of the decomposition (endothermic or exothermic).

-

Delving Deeper: Evolved Gas Analysis and Kinetic Modeling

While TGA and DSC provide information on when and how much mass is lost, they do not identify the chemical nature of the evolved species. For this, hyphenated techniques are essential.

TGA-FTIR for Evolved Gas Analysis

Coupling the outlet of the TGA furnace to an FTIR spectrometer allows for the real-time identification of gaseous degradation products.[10][11]

Caption: Schematic of a TGA-FTIR System.

By correlating the evolution of specific gases with the mass loss events observed in the TGA, a tentative degradation pathway can be proposed. For a compound like this compound, one might expect the evolution of gases such as ammonia (from the amino group), hydrogen sulfide or sulfur dioxide (from the thiol group), and various nitrogen oxides.

Kinetic Analysis of Thermal Degradation

The kinetics of thermal degradation can be studied using the data obtained from TGA experiments at multiple heating rates.[13] Model-free kinetic methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are often employed to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[13]

The activation energy provides a quantitative measure of the thermal stability of the compound. A higher activation energy generally corresponds to greater thermal stability.

Data Interpretation and Reporting

A comprehensive thermal degradation study culminates in a clear and concise summary of the findings. The following table provides a template for presenting the key data obtained from TGA and DSC analyses.

| Parameter | Value | Method |

| Melting Point (Tm) | e.g., 210 °C | DSC |

| Enthalpy of Fusion (ΔHf) | e.g., 150 J/g | DSC |

| Onset of Decomposition (Tonset) | e.g., 225 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | e.g., 240 °C | TGA (DTG) |

| Mass Loss (%) | e.g., 65% | TGA |

| Activation Energy (Ea) | e.g., 180 kJ/mol | TGA (Model-free kinetics) |

Proposed Degradation Pathway of this compound

Based on the known chemistry of triazole and thiol compounds, a plausible initial degradation step for this compound could involve the tautomeric equilibrium between the thiol and thione forms, followed by the elimination of small molecules.

Caption: Plausible Initial Degradation Pathways.

The actual degradation pathway would need to be confirmed through detailed analysis of the evolved gases by TGA-FTIR or TGA-MS and characterization of the solid residue.

Conclusion